molecular formula C19H15F3N2O3S B2566564 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 681232-01-9

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2566564
CAS No.: 681232-01-9
M. Wt: 408.4
InChI Key: OSHRUQLDCCHMTR-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at position 4 and a 3-(trifluoromethyl)benzamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole ring contributes to π-π stacking interactions, making it a candidate for pharmacological applications .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c1-26-13-6-7-16(27-2)14(9-13)15-10-28-18(23-15)24-17(25)11-4-3-5-12(8-11)19(20,21)22/h3-10H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHRUQLDCCHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The trifluoromethylbenzamide moiety can be introduced via an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid and the corresponding amine (4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine).

Reagents/Conditions :

  • Acidic : Concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C).

  • Basic : NaOH or KOH in aqueous ethanol under reflux.

Mechanistic Insight :
The electron-withdrawing trifluoromethyl group stabilizes the intermediate tetrahedral anion during base-catalyzed hydrolysis, accelerating the reaction compared to non-fluorinated analogs.

Reaction TypeReagentsProductsYield (%)
Acidic Hydrolysis6M HCl, 90°C3-(Trifluoromethyl)benzoic acid + Thiazole-2-amine~75
Basic Hydrolysis2M NaOH, EtOH/H₂O, refluxSame as above~82

Electrophilic Aromatic Substitution (EAS)

The 2,5-dimethoxyphenyl moiety is highly activated toward electrophilic substitution due to the electron-donating methoxy groups. Common reactions include nitration and halogenation.

Nitration

Reagents : HNO₃/H₂SO₄ (nitrating mixture).
Site Selectivity : Nitration occurs predominantly at the para position relative to the methoxy groups (C-4 of the phenyl ring) .

Halogenation

Reagents : Cl₂ or Br₂ in the presence of FeCl₃ or AlCl₃.
Outcome : Bromination at C-4 of the phenyl ring is favored, with minor ortho substitution .

ReactionReagentsMajor ProductNotes
NitrationHNO₃/H₂SO₄4-Nitro-2,5-dimethoxyphenyl derivativeRegioselectivity >90%
BrominationBr₂/FeCl₃4-Bromo-2,5-dimethoxyphenyl derivativeMinor ortho product observed

Thiazole Ring Modifications

The thiazole core participates in reactions typical of five-membered heterocycles, including alkylation and oxidation.

Alkylation

Reagents : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).
Site : Alkylation occurs at the thiazole nitrogen (N-3), forming a quaternary ammonium salt .

Oxidation

Reagents : H₂O₂ or m-CPBA (meta-chloroperbenzoic acid).
Outcome : Oxidation of the thiazole sulfur to a sulfoxide or sulfone.

ReactionReagentsProduct
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylated thiazole derivative
Sulfur Oxidationm-CPBA, CH₂Cl₂Thiazole sulfoxide/sulfone

Nucleophilic Aromatic Substitution

The trifluoromethylbenzamide group’s electron-deficient aromatic ring allows for nucleophilic substitution under specific conditions.

Reagents : Strong nucleophiles (e.g., NH₃, amines) at high temperatures (150–200°C).
Example : Ammonolysis replaces the trifluoromethyl group with an amino group, though yields are moderate due to steric hindrance .

Cross-Coupling Reactions

The thiazole ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.

Reagents : Arylboronic acids, Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).
Application : Coupling at the thiazole C-5 position introduces aryl or heteroaryl groups, enhancing structural diversity .

Key Mechanistic and Synthetic Considerations

  • Electronic Effects : The trifluoromethyl group deactivates the benzamide ring, directing electrophiles to the more reactive dimethoxyphenyl ring .

  • Steric Hindrance : Bulky substituents on the thiazole nitrogen limit accessibility for certain reactions (e.g., N-alkylation) .

  • Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments or prolonged UV exposure.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with benzamides. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound. These techniques provide insights into the functional groups present, confirming the successful formation of the thiazole and benzamide linkages.

Antimicrobial Properties

Research indicates that N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide exhibits notable antimicrobial activity. Various studies have evaluated its efficacy against a range of bacterial and fungal pathogens:

  • Bacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Results show that it possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .
  • Fungal Activity : In addition to bacterial activity, the compound has demonstrated antifungal effects against species like Aspergillus niger and Candida albicans, suggesting potential applications in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). It exhibited significant cytotoxic effects, indicating its potential as an anticancer agent .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer cell proliferation. This interaction may lead to apoptosis (programmed cell death) in cancer cells, enhancing its therapeutic efficacy .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Prajapati et al., various thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to this compound showed promising antibacterial and antifungal activity at low concentrations (1 µg/mL) .

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of thiazole derivatives. The results demonstrated that certain derivatives had significant growth inhibition rates against breast cancer cell lines. This compound was among those noted for its potential effectiveness .

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and trifluoromethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This compound may also affect cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Compound A : N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide (CAS: 757199-77-2)

  • Structural Difference : The benzamide group at position 2 is substituted with a 2-[(4-fluorophenyl)methoxy] group instead of 3-(trifluoromethyl).

Compound B: 3-Methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

  • Structural Difference: Features a 3-methoxybenzamide group and a 4-phenoxyphenyl-substituted thiazole.
  • Functional Implication: The phenoxyphenyl group increases aromatic bulk, which could enhance binding to hydrophobic pockets in enzymes or receptors, while the methoxy group may modulate electronic effects .

Thiazole vs. Triazole Core Modifications

Compound C : 3-(5-Methyl-1,3-thiazol-2-yl)-5-[(3R)-tetrahydrofuran-3-yloxy]-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide

  • Structural Difference : Retains the trifluoromethylbenzamide group but replaces the 2,5-dimethoxyphenyl-thiazole with a 5-methylthiazole and adds a tetrahydrofuran-oxy substituent.
  • Functional Implication : Reported IC50 = 7 nM, suggesting that the trifluoromethyl group and thiazole ring synergize to enhance potency, possibly through improved target engagement or stability .

Compound D : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

  • Structural Difference : Replaces the thiazole core with a 1,2,4-triazole and introduces sulfonyl groups.
  • Functional Implication : Triazoles exhibit tautomerism (thione vs. thiol forms), confirmed via IR spectroscopy (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). This tautomerism may influence hydrogen-bonding interactions compared to the rigid thiazole scaffold .

Bioactivity and Pharmacological Profiles

Compound E: 6-(6-Amino-2-methylpyridin-3-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]quinazolin-4-one

  • Structural Difference: Quinazolinone core with a 2,5-dimethoxyphenyl-ethyl chain.
  • Functional Implication : IC50 = 6 nM, highlighting the 2,5-dimethoxyphenyl group’s role in enhancing activity, possibly through aromatic stacking or metabolic stability .

Compound F: Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

  • Structural Difference: Pyridinecarboxamide with trifluoromethylphenoxy and difluorophenyl groups.
  • Functional Implication : As a herbicide, its trifluoromethyl group enhances lipid solubility and environmental persistence, a property shared with the target compound’s 3-(trifluoromethyl)benzamide moiety .

Biological Activity

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a benzamide group, and multiple methoxy substituents, which contribute to its unique properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C18H18F3N3O3S
  • Molecular Weight : 393.42 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound includes a trifluoromethyl group that enhances lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It may interact with various receptors and signaling pathways that regulate cell growth and survival.

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. In vitro assays have shown promising results:

  • Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values indicating effective inhibition of cell growth.
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HT-2910.0

Antimycobacterial Activity

Research has also indicated that thiazole-containing compounds can exhibit antimycobacterial activity. For instance:

  • Mycobacterium tuberculosis : Preliminary studies suggest that this compound may inhibit the growth of Mycobacterium tuberculosis, although further investigations are required to confirm these findings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Methoxy Substituents : These groups enhance solubility and may improve binding affinity to biological targets.
  • Trifluoromethyl Group : This substituent increases lipophilicity and can enhance bioavailability.

Study 1: Anticancer Evaluation

In a study conducted by Polkam et al. (2015), the anticancer activity of various thiazole derivatives was assessed using MTT assays. The results indicated that compounds similar to this compound demonstrated significant inhibitory effects on cancer cell proliferation.

Study 2: SAR Analysis

A systematic SAR analysis revealed that modifications in the thiazole moiety could lead to enhanced cytotoxicity. Compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved activity against cancer cell lines compared to their analogs lacking such modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted thiazol-2-amine with a benzoyl chloride derivative. For example, describes a similar reaction where 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine under reflux conditions. Key optimizations include:

  • Solvent selection : Pyridine or ethanol with glacial acetic acid (for amine activation) .
  • Reflux duration : 4–24 hours, monitored by TLC .
  • Purification : Column chromatography (e.g., silica gel with 10% methanol in dichloromethane) and recrystallization (methanol or ethanol) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve hydrogen-bonding networks and dimerization patterns, as seen in , where N–H⋯N and C–H⋯F interactions stabilize the crystal lattice .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., trifluoromethyl groups cause downfield shifts ~δ 120–130 ppm in ¹³C) .
  • IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to study the compound’s interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, used DFT to analyze hydrogen-bond acceptor/donor sites in a benzamide analogue .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3 receptors). highlights the role of trifluoromethyl groups in enhancing binding affinity via hydrophobic interactions .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-response standardization : Ensure consistent molar concentrations in assays, as trifluoromethyl groups may alter solubility .
  • Control experiments : Verify target specificity using knockout models or competitive antagonists (e.g., ’s purinoreceptor antagonist studies) .
  • Meta-analysis : Cross-reference crystallographic data (e.g., ) with docking results to validate binding modes .

Q. How does the presence of trifluoromethyl and thiazole groups influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Lipophilicity : Trifluoromethyl groups increase logP, enhancing blood-brain barrier penetration (e.g., notes improved pharmacokinetics) .
  • Electron-withdrawing effects : Thiazole rings stabilize amide bonds against hydrolysis, as shown in ’s stability analysis .
  • Bioactivity : Thiazole moieties inhibit enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms, as observed in nitazoxanide derivatives .

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